![molecular formula C10H18N4 B1471950 (1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1557505-07-3](/img/structure/B1471950.png)
(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine
Overview
Description
1,2,3-Triazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their stability and versatility, and have found applications in various fields, including medicinal chemistry .
Synthesis Analysis
1,2,3-Triazoles can be synthesized through several methods. One common method is the [3+2] cycloaddition of azides and alkynes, also known as the “click” reaction . This reaction is highly selective, efficient, and can be performed under mild conditions .Molecular Structure Analysis
The 1,2,3-triazole ring is composed of two carbon atoms and three nitrogen atoms. It is aromatic and has a delocalized pi electron system . The specific substituents on the ring, such as the cycloheptyl group and the methanamine group in the compound you’re interested in, can greatly influence its properties.Chemical Reactions Analysis
1,2,3-Triazoles can participate in various chemical reactions. For instance, they can act as ligands in coordination chemistry, forming complexes with transition metals . They can also undergo N-alkylation, N-arylation, and other transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazoles can vary widely depending on their specific structure. Generally, they are stable compounds due to their aromaticity. They can exhibit varying degrees of solubility, reactivity, and other properties .Scientific Research Applications
Drug Development and Clinical Trials
This compound may serve as a precursor or an intermediate in the synthesis of potential pharmacological agents. Its structural features could be integral in the development of new drugs targeting various diseases. Once a promising candidate is identified, it would undergo rigorous clinical trials to assess its efficacy and safety. The process involves registering the trials on platforms like ClinicalTrials.gov to ensure transparency and contribute to scientific advancement .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1-cycloheptyltriazol-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c11-7-9-8-14(13-12-9)10-5-3-1-2-4-6-10/h8,10H,1-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYJRQZCTYNZLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.